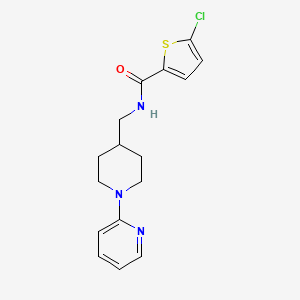

5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential applications . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The synthesis, characterization, and activity data of the compounds are presented in the text, and the structure-activity relationships are discussed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The signals of the corresponding protons and carbon atoms were verified on the basis of their chemical shifts, multiplicities, and coupling constants .Chemical Reactions Analysis

This compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . For instance, the yield, melting point, and NMR spectrum data can provide valuable information about the compound .Scientific Research Applications

Molecular Interaction Studies

Research on similar molecules has focused on their interaction with biological targets. For instance, the study of molecular interactions of certain antagonists with cannabinoid receptors highlights the potential for compounds like 5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide to serve as a basis for developing receptor-specific drugs. This can lead to the creation of medications with targeted actions and minimal side effects (Shim et al., 2002).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential therapeutic applications is another area of interest. Studies have shown the synthesis of new chemical entities derived from similar backbone structures, indicating the role of this compound in the development of new anti-inflammatory, analgesic, or even anticancer agents. These synthetic pathways can lead to the discovery of compounds with significant biological activities (Abu‐Hashem et al., 2020).

Antagonistic Activity Studies

The optimization of chemical functionalities in related compounds for improved allosteric modulation of cannabinoid receptors highlights the compound's potential in modifying receptor interactions. By understanding the structural requirements for potent and selective activity, researchers can design better drugs for treating conditions associated with cannabinoid receptors, such as pain, obesity, and possibly even psychiatric disorders (Khurana et al., 2014).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) 6 and 9 . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is often associated with the development of cancer .

Mode of Action

This compound acts as a dual inhibitor of CDK6 and CDK9 . It binds directly to these kinases, inhibiting their activity . This results in the suppression of their downstream signaling pathways, which can lead to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK6 and CDK9 disrupts the cell cycle, blocking cell cycle progression . This can lead to the induction of cellular apoptosis, or programmed cell death

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of cellular apoptosis . This can lead to the reduction of tumor growth in cancerous cells .

properties

IUPAC Name |

5-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c17-14-5-4-13(22-14)16(21)19-11-12-6-9-20(10-7-12)15-3-1-2-8-18-15/h1-5,8,12H,6-7,9-11H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTPRAQAQNKDMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2384063.png)

![3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2384066.png)

![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)

![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)

![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)

![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)